REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12]>C(#N)C>[NH2:12][CH2:11][CH2:10][NH:13][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
were stirred overnight (ca. 16 h) at 75-80° C. under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethylene diamine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 2-3 h
|
Duration
|
2.5 (± 0.5) h
|
Type
|
EXTRACTION
|
Details
|
extracted with a solution of 95% ethyl acetate and 5% methanol (3×150 ml) and with a solution of 95% acetonitrile and 5% methanol (3×150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with a saturated sodium chloride solution (2×70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude white to tan solid was triturated with ether (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNC1=CC=C(C=N1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |